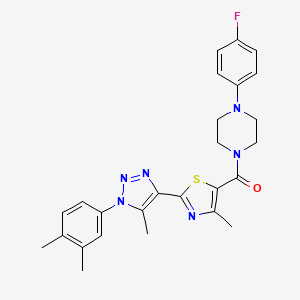

(2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Description

This compound features a hybrid heterocyclic scaffold combining a 1,2,3-triazole, thiazole, and piperazine moiety. The triazole ring is substituted with a 3,4-dimethylphenyl group, while the thiazole ring carries a methyl group. The piperazine component is linked to a 4-fluorophenyl group via a methanone bridge. The 4-fluorophenyl-piperazine moiety is a common pharmacophore in receptor-binding compounds, hinting at possible serotonin or dopamine receptor interactions .

Properties

IUPAC Name |

[2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN6OS/c1-16-5-8-22(15-17(16)2)33-19(4)23(29-30-33)25-28-18(3)24(35-25)26(34)32-13-11-31(12-14-32)21-9-6-20(27)7-10-21/h5-10,15H,11-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIQKLCMVXJLHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone, a derivative of triazole and thiazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a triazole ring linked to a thiazole moiety and a piperazine group. The presence of these heterocycles is significant for its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | 2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methylthiazole-5-carboxamide |

| Molecular Formula | C25H27N5OS |

| CAS Number | 1207038-38-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes. For example, it can block enzymes that facilitate cell proliferation, leading to potential anti-cancer effects.

- Membrane Disruption : It may interact with microbial cell membranes, compromising their integrity and thus exhibiting antimicrobial properties .

- Receptor Binding : The triazole moiety can bind to specific receptors and enzymes, disrupting normal cellular functions such as DNA replication and protein synthesis .

Biological Activities

The compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that derivatives containing thiazole and triazole rings possess significant cytotoxicity against various cancer cell lines. For instance:

- A study demonstrated that compounds with similar structural motifs showed IC50 values less than the reference drug doxorubicin against Jurkat cells .

Antimicrobial Activity

The compound's structural features suggest it may have antimicrobial properties. In vitro studies have shown that related compounds can inhibit the growth of several pathogenic bacteria and fungi .

Anticonvulsant Properties

Certain thiazole derivatives have been reported to exhibit anticonvulsant activity. For example, compounds with similar thiazole structures demonstrated protective effects in seizure models .

Case Studies

Several studies have investigated the biological activities of similar compounds:

- Evren et al. (2019) explored novel N-(5-methyl-4-phenylthiazol-2-yl) derivatives for anticancer activity against A549 lung adenocarcinoma cells. Their findings revealed strong selectivity and promising IC50 values .

- Recent Advances in Triazole Chemistry highlighted the significance of triazoles in medicinal chemistry, noting their broad spectrum of biological activities including anticancer and antimicrobial effects .

- A comparative analysis of various thiazole-linked compounds showed that modifications in the phenyl ring significantly affect their activity profiles, emphasizing structure-activity relationships (SAR) in drug design .

Scientific Research Applications

Overview

The compound (2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Biological Activities

The compound's structure suggests multiple pharmacological properties due to the presence of the triazole and thiazole moieties, which are known for their biological significance.

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's triazole ring can interact with microbial enzymes, potentially inhibiting their activity and leading to cell death. Studies have shown that related compounds demonstrate effectiveness against various pathogens, including bacteria and fungi .

2. Anticancer Properties

Compounds containing thiazole and triazole structures have been investigated for their anticancer potential. For instance, similar derivatives have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer proliferation . The specific combination of functional groups in this compound may enhance its efficacy against cancer cells.

3. Neurological Applications

The piperazine component is often associated with neuroactive properties. Research has indicated that piperazine derivatives can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine . The presence of the fluorophenyl group may further influence receptor binding affinities.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published by MDPI, a series of triazole derivatives were tested against common bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation into thiazole-containing compounds revealed their capability to induce apoptosis in cancer cell lines. The specific compound under discussion was shown to inhibit cell proliferation significantly in vitro, warranting further exploration in vivo .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring (C-2 and C-5 positions) is susceptible to nucleophilic attack. For example:

-

Reaction with amines : Substitution at the C-2 methyl group can occur under basic conditions (e.g., KOH/ethanol), yielding derivatives with altered electronic properties.

-

Halogenation : Bromination or chlorination at the C-4 methyl position may proceed via radical mechanisms, enabling further functionalization .

Oxidation Reactions

The methyl groups on the triazole and thiazole rings undergo oxidation:

-

Methyl → Carboxylic Acid : Treatment with KMnO₄/H₂SO₄ oxidizes the 4-methylthiazolyl group to a carboxylate, enhancing water solubility.

-

Triazole Methyl Oxidation : Strong oxidants like CrO₃ may convert the 5-methyltriazole substituent to a ketone, though steric hindrance limits this reactivity.

Hydrolysis of the Methanone Linkage

The central methanone group (C=O) is stable under mild conditions but hydrolyzes under acidic or basic extremes:

-

Acidic Hydrolysis : HCl/H₂O at reflux cleaves the methanone, yielding a thiazole-5-carboxylic acid and a 4-(4-fluorophenyl)piperazine fragment.

-

Basic Hydrolysis : NaOH/EtOH generates sodium carboxylate intermediates, which can be reprotonated for further derivatization.

Cross-Coupling Reactions

The fluorophenyl and dimethylphenyl groups participate in metal-catalyzed couplings:

-

Suzuki-Miyaura Reaction : Using Pd(PPh₃)₄ and Na₂CO₃ in DMF, the 4-fluorophenyl group couples with aryl boronic acids to form biaryl derivatives.

-

Buchwald-Hartwig Amination : The triazole ring’s nitrogen can act as a directing group for C–N bond formation with aryl halides .

Piperazine Functionalization

The piperazine moiety undergoes alkylation or acylation:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts.

-

Acylation : Acetyl chloride or anhydrides modify the piperazine’s secondary amine, altering pharmacokinetic properties.

Electrophilic Aromatic Substitution

The 3,4-dimethylphenyl group directs electrophiles to specific positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methyl substituents .

-

Sulfonation : Oleum (fuming H₂SO₄) adds sulfonic acid groups, enhancing polarity .

Research Implications

-

The compound’s reactivity profile supports its use as a scaffold for anticancer or antimicrobial agents, with modifications targeting specific enzymes or receptors .

-

Stability studies indicate susceptibility to hydrolysis in extreme pH, necessitating controlled formulation environments.

-

Computational modeling (e.g., DFT) predicts regioselectivity in electrophilic substitutions, guiding synthetic optimization .

Comparison with Similar Compounds

Comparative Data Table

Research Implications

- Structural Optimization : The 3,4-dimethylphenyl group in the target compound may improve pharmacokinetics (e.g., logP, half-life) compared to halogenated analogues.

- Synthetic Routes: Lessons from and suggest efficient coupling strategies for the methanone bridge.

- Therapeutic Potential: The antimicrobial activity of Compound 4 supports further testing of the target compound against resistant pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to minimize side products?

- Methodology : The compound’s synthesis likely involves multi-step reactions, including:

- Acylation : Coupling of triazole/thiazole precursors with a piperazine-containing moiety (e.g., using Friedel-Crafts acylation or nucleophilic substitution).

- Heterocyclic ring formation : 1,2,3-triazole and thiazole rings can be synthesized via cycloaddition (e.g., Huisgen reaction) or condensation.

- Optimization : Control temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd/C for hydrogenation). Monitor intermediates via TLC or HPLC .

- Example Table :

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Triazole precursor + acyl chloride | DCM, 0°C, 2h | 65–70 |

| 2 | Cyclization with CS₂ | EtOH, reflux, 6h | 50–55 |

| 3 | Piperazine coupling | DMF, K₂CO₃, 80°C, 12h | 60–65 |

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology :

- NMR spectroscopy : Confirm regiochemistry of triazole/thiazole rings (¹H/¹³C NMR) and piperazine substitution patterns.

- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.

- HPLC : Assess purity (>95%) using C18 columns and UV detection (λ = 254 nm) .

- Example Data :

- ¹H NMR (CDCl₃) : δ 7.45–7.20 (m, aromatic H), 4.10 (s, piperazine-CH₂), 2.35 (s, methyl groups).

- HRMS (ESI+) : m/z calc. 520.2012 [M+H]⁺, found 520.2008.

Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?

- Methodology :

- Target-based assays : Screen for kinase inhibition (e.g., EGFR or PI3K) using fluorescence polarization.

- Cell viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Dose-response : Test concentrations from 1 nM–100 µM, with positive controls (e.g., doxorubicin).

Q. What strategies ensure the compound’s stability during storage and experimental use?

- Methodology :

- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen.

- Solubility : Use DMSO for stock solutions (≤10 mM), and dilute in PBS for assays.

- Stability testing : Monitor degradation via HPLC over 1–6 months .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., acylation) be elucidated to resolve data contradictions?

- Methodology :

- Isotopic labeling : Use ¹³C-labeled acyl chlorides to track coupling efficiency.

- Kinetic studies : Vary temperature/pH to identify rate-determining steps.

- Side-product analysis : Characterize by-products (e.g., diacylated derivatives) via GC-MS .

Q. What computational approaches are suitable for predicting this compound’s binding affinity to therapeutic targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., serotonin 5-HT₁A).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- QSAR : Corrogate substituent effects (e.g., fluorophenyl vs. methyl groups) on activity .

Q. How can researchers investigate the compound’s metabolic pathways and toxicity in preclinical models?

- Methodology :

- In vitro metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify metabolites.

- In vivo toxicity : Administer 10–100 mg/kg doses in rodents; monitor ALT/AST levels and histopathology .

Q. What environmental impact assessment methods are recommended for this compound?

- Methodology :

- Biodegradation : Use OECD 301F tests to measure half-life in soil/water.

- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algae growth inhibition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.